molecular formula C18H21N3O4S3 B2693590 N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1097898-19-5

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Cat. No. B2693590
CAS RN: 1097898-19-5
M. Wt: 439.56
InChI Key: YBXISMHFHPQCBF-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C18H21N3O4S3 and its molecular weight is 439.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound is involved in the synthesis of various heterocyclic compounds that have potential pharmacological applications. For example, the Mannich reaction has been employed in the synthesis of N,S-containing heterocycles, which shows the versatility of incorporating sulfur and nitrogen into bioactive molecules (Dotsenko et al., 2012). Additionally, the use of thiophene carboxamides in the synthesis of antimicrobial agents indicates the potential for developing new therapeutic agents (Gad-Elkareem et al., 2011).

Biological Activities

The compound and its derivatives show promise in various biological applications. Some derivatives have shown potential as anti-angiogenic agents, which could have implications for cancer therapy by inhibiting the formation of new blood vessels that tumors need to grow (Kambappa et al., 2017). Furthermore, there's research into their antimicrobial activities, providing a foundation for the development of new antibiotics (Patel & Patel, 2010).

Pharmacological Research

The structural features of the compound facilitate the exploration of new pharmacological agents. For instance, the study of kappa-opioid receptor antagonists has been enhanced by analogues of the compound, contributing to the understanding of depression and addiction disorders (Grimwood et al., 2011). Additionally, the synthesis of cannabinoid receptor antagonists utilizing related structures highlights its role in investigating drug abuse and metabolic disorders (Lan et al., 1999).

properties

IUPAC Name

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S3/c19-16(22)15-11-5-3-7-13(11)27-18(15)20-17(23)12-6-1-2-9-21(12)28(24,25)14-8-4-10-26-14/h4,8,10,12H,1-3,5-7,9H2,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXISMHFHPQCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.